Cas no 7403-69-2 (4-ethenyl-1-methoxy-2-nitrobenzene)

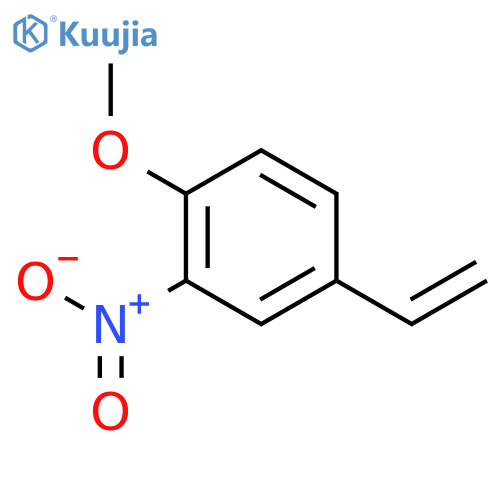

7403-69-2 structure

商品名:4-ethenyl-1-methoxy-2-nitrobenzene

4-ethenyl-1-methoxy-2-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 4-ethenyl-1-methoxy-2-nitrobenzene

- AG-K-98602

- 2-nitro-4-vinyl-anisole

- 3-Nitro-4-methoxy-styrol

- 1-methoxy-2-nitro-4-vinylbenzene

- CTK5D9218

- AC1Q1YPH

- NSC55309

- 2-Nitro-4-vinyl-anisol

- 3-Nitro-4-methoxystyren

- SureCN358145

- 3-Nitro-4-methoxy-1-vinyl-benzol

- AR-1G2108

- 1-methoxy-2-nitro-4-vinyl-benzene

- AC1L6DN7

- AG-K-98602; 2-nitro-4-vinyl-anisole; 3-Nitro-4-methoxy-styrol; 1-methoxy-2-nitro-4-vinylbenzene; CTK5D9218; AC1Q1YPH; NSC55309; 2-Nitro-4-vinyl-anisol; 3-Nitro-4-methoxystyren; SureCN358145; 3-Nitro-4-methoxy-1-vinyl-benzol; AR-1G2108; 1-methoxy-2-nitro-4-vinyl-benzene; AC1L6DN7;

- NSC-55309

- 7403-69-2

- DTXSID20288328

- YDBZZPGFKSOBNU-UHFFFAOYSA-N

- DS-014998

- EN300-1841774

- 4-Ethenyl-1-methoxy-2-nitro-benzene

- NSC 55309

- SCHEMBL358145

-

- インチ: InChI=1S/C9H9NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3

- InChIKey: YDBZZPGFKSOBNU-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)C=C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 179.05827

- どういたいしつりょう: 179.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- 密度みつど: 1.184

- ふってん: 309.6°C at 760 mmHg

- フラッシュポイント: 148.4°C

- 屈折率: 1.581

- PSA: 52.37

- LogP: 2.76960

4-ethenyl-1-methoxy-2-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841774-0.05g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 0.05g |

$959.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-0.5g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 0.5g |

$1097.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-0.25g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 0.25g |

$1051.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-1.0g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1841774-0.1g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 0.1g |

$1005.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-1g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 1g |

$1142.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-5g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 5g |

$3313.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-10g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 10g |

$4914.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-2.5g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 2.5g |

$2240.0 | 2023-09-19 | ||

| Enamine | EN300-1841774-10.0g |

4-ethenyl-1-methoxy-2-nitrobenzene |

7403-69-2 | 10g |

$4914.0 | 2023-06-01 |

4-ethenyl-1-methoxy-2-nitrobenzene 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

7403-69-2 (4-ethenyl-1-methoxy-2-nitrobenzene) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬